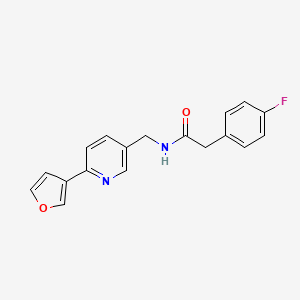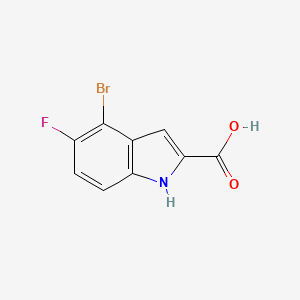
4-bromo-5-fluoro-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-5-fluoro-1H-indole-2-carboxylic acid is a chemical compound with the CAS Number: 1864058-23-0 . It has a molecular weight of 258.05 . This compound is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of indole derivatives, including 4-bromo-5-fluoro-1H-indole-2-carboxylic acid, is a significant area of research . Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-5-fluoro-1H-indole-2-carboxylic acid . The InChI code for this compound is 1S/C9H5BrFNO2/c10-8-4-3-7(9(13)14)12-6(4)2-1-5(8)11/h1-3,12H,(H,13,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid include a molecular weight of 258.05 . The compound is expected to have a high boiling point .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including 4-bromo-5-fluoro-1H-indole-2-carboxylic acid, have been found to possess antiviral activity . For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Activity
Indole derivatives are known to exhibit anti-inflammatory properties . This makes them potential candidates for the development of new drugs for the treatment of various inflammatory diseases.
Anticancer Activity
Indole derivatives have shown promise in the field of cancer research . They have been found to be effective in the treatment of various types of cancer cells, making them a focus of ongoing research in the development of new anticancer drugs .
Antioxidant Activity
Indole derivatives are also known for their antioxidant properties . They can help in neutralizing harmful free radicals in the body, thereby potentially preventing various health conditions associated with oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This makes them potential candidates for the development of new antimicrobial agents that can be used in the treatment of various bacterial and fungal infections.
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes . They have been found to possess antidiabetic properties, making them a focus of ongoing research in the development of new antidiabetic drugs.
Antimalarial Activity
Indole derivatives have been found to possess antimalarial properties . This makes them potential candidates for the development of new drugs for the treatment of malaria.
Anticholinesterase Activity
Indole derivatives have been found to possess anticholinesterase properties . This makes them potential candidates for the development of new drugs for the treatment of conditions like Alzheimer’s disease, where cholinesterase inhibitors are commonly used.
Direcciones Futuras
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development involving 4-bromo-5-fluoro-1H-indole-2-carboxylic acid and similar compounds.
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s overall biological activity.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects are likely to be diverse and dependent on the specific biological context .
Propiedades
IUPAC Name |
4-bromo-5-fluoro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-8-4-3-7(9(13)14)12-6(4)2-1-5(8)11/h1-3,12H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKVVSSMXZCXCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=C2)C(=O)O)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-fluoro-1H-indole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/no-structure.png)
![N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2379272.png)
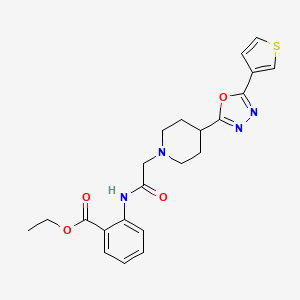
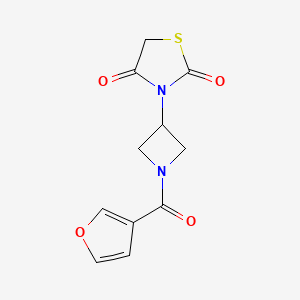

![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2379277.png)


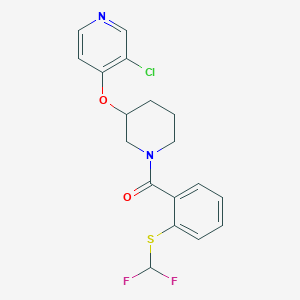
![2-(3,4-Dimethylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2379283.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379286.png)
